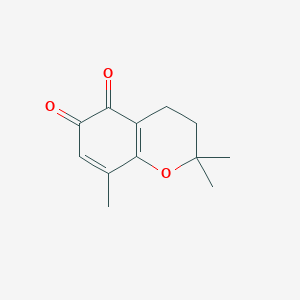
3-Ethyl-2-methylhexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-methylhexan-2-ol: is an organic compound with the molecular formula C9H20O and a molecular weight of 144.2545 g/mol . It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexane chain, which also has ethyl and methyl substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common method to synthesize alkenes, which can be further hydrated to form alcohols like 3-ethyl-2-methylhexan-2-ol, is the dehydration of alcohols.
Hydration of Alkenes: Another method involves the hydration of alkenes. The alkene is treated with water in the presence of an acid catalyst to form the corresponding alcohol.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, this compound can be produced by the catalytic hydrogenation of the corresponding ketone or aldehyde using hydrogen gas and a metal catalyst such as palladium or platinum.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Ethyl-2-methylhexan-2-ol can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, treatment with hydrogen halides (HX) can replace the hydroxyl group with a halogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrogen halides (HX)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
Chemistry:
Solvent: 3-Ethyl-2-methylhexan-2-ol is used as a solvent in various chemical reactions due to its ability to dissolve both polar and non-polar substances.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the behavior of secondary alcohols in biological systems.
Medicine:
Pharmaceuticals: This compound is used as an intermediate in the synthesis of various pharmaceuticals.
Industry:
Plasticizers: It is used in the production of plasticizers, which are added to plastics to increase their flexibility and durability.
Fragrances: It is also used in the formulation of fragrances and flavors due to its pleasant odor.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: 3-Ethyl-2-methylhexan-2-ol interacts with enzymes that catalyze oxidation-reduction reactions. The hydroxyl group can be oxidized to form ketones or carboxylic acids, which can further participate in various metabolic pathways.
Cell Membrane Interaction: As a solvent, it can interact with cell membranes, affecting their permeability and fluidity.
Comparison with Similar Compounds
2-Methyl-3-ethylhexanol: Similar in structure but with different positioning of the ethyl and methyl groups.
3-Methyl-3-hexanol: Another secondary alcohol with a similar molecular formula but different substituent arrangement
Uniqueness:
Structural Configuration: The unique positioning of the ethyl and methyl groups on the hexane chain gives 3-ethyl-2-methylhexan-2-ol distinct chemical and physical properties compared to its isomers.
Reactivity: Its reactivity in oxidation, reduction, and substitution reactions is influenced by the steric and electronic effects of the substituents.
Properties
CAS No. |
66794-02-3 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
3-ethyl-2-methylhexan-2-ol |
InChI |
InChI=1S/C9H20O/c1-5-7-8(6-2)9(3,4)10/h8,10H,5-7H2,1-4H3 |
InChI Key |
HTOYXTGJEOUKPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
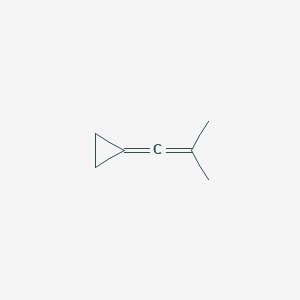
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)

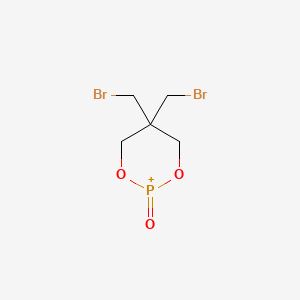
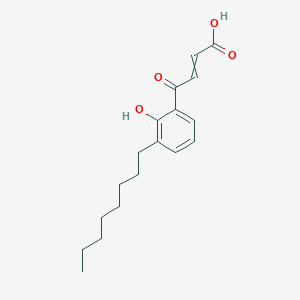
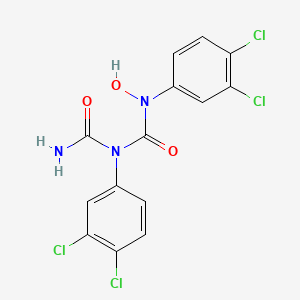
![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)
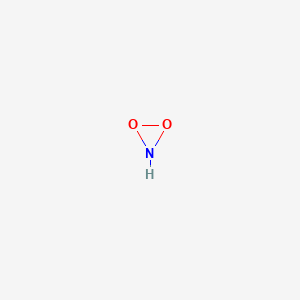
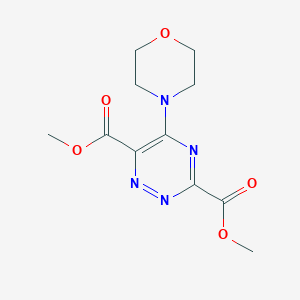

![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
